10-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a tricyclic heterocyclic molecule featuring a fused 5-thia-1,8,11,12-tetraaza core with a complex bicyclic framework (tricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaene). Key structural elements include:
- 3,4-Dimethylbenzenesulfonyl group: Attached at position 10, this group enhances steric bulk and modulates electronic properties via sulfonyl electron-withdrawing effects.
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related compounds exhibit bioactivity in neurological and antimicrobial contexts, as seen in phenothiazine-thiadiazole hybrids .
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-14-4-7-17(8-5-14)13-24-21-20-19(10-11-31-20)28-22(25-21)23(26-27-28)32(29,30)18-9-6-15(2)16(3)12-18/h4-12H,13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRYHHXZMPPOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to begin with the synthesis of 3,4-dimethylbenzenesulfonyl chloride, which is then reacted with other intermediates under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
10-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
10-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine (). Key differences and implications:
Heterocyclic Core Comparisons
Phenothiazine-Thiadiazole Hybrids (): Example: N-(4(N,N-Dimethylamino)benzylidene)-5-(10-(3-N,N-dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-amine. Key Differences: Phenothiazine core vs. tricyclic thia-azatricyclo system. Impact: Phenothiazines are known for antipsychotic activity, while the target compound’s tricyclic system may favor kinase inhibition or antimicrobial effects .
Spirocyclic Dithia-Azatetracyclo Derivatives (): Example: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. Key Differences: Spiro architecture vs. fused tricyclic system; dithia vs. monothia. Impact: Spiro compounds often exhibit conformational rigidity, influencing binding specificity. The target compound’s fused system may allow greater planar interaction with biological targets .
Research Findings and Hypotheses
- Electronic Effects : The 3,4-dimethylbenzenesulfonyl group may reduce metabolic oxidation compared to simpler sulfonyl groups, enhancing stability .
- Bioactivity Prediction: Structural parallels to phenothiazines suggest possible dopamine receptor antagonism; however, the benzyl group could redirect activity toward antibacterial targets (e.g., Staphylococcus aureus) .
- Thermochemical Behavior: Similar sulfonyl-containing compounds exhibit high thermal stability, as noted in sulfur hexafluoride derivatives (), suggesting utility in high-temperature applications.
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 10-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities that warrant detailed investigation.
Structural Characteristics
The compound belongs to a class of sulfonylated tetraazatricyclo compounds characterized by the presence of a thia group and multiple nitrogen atoms within its ring structure. This configuration may influence its interaction with biological targets.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites of enzymes, altering their activity.
- Receptor Modulation : The compound may interact with specific receptors involved in signal transduction pathways.
- Gene Expression Regulation : It might influence transcription factors or other regulatory proteins involved in gene expression.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that thiazolidine derivatives can inhibit the growth of various bacterial strains .
- Antifungal Effects : Some derivatives have demonstrated efficacy against fungal infections .
Anticancer Potential
The structural complexity and ability to modulate biological pathways suggest potential anticancer properties:
- Cell Proliferation Inhibition : Preliminary studies indicate that similar compounds can inhibit cell proliferation in cancer cell lines .
- Apoptosis Induction : Certain derivatives have been shown to promote apoptosis in cancer cells through mitochondrial pathways .
Anti-inflammatory Effects
Compounds with sulfonyl groups often exhibit anti-inflammatory properties:
- Cytokine Modulation : They may reduce the production of pro-inflammatory cytokines, thus alleviating inflammation in various models .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Study : A series of sulfonylated thiazolidine derivatives were synthesized and tested for their antimicrobial properties against common pathogens. Results indicated promising antibacterial and antifungal activity, suggesting that modifications to the sulfonyl group can enhance efficacy .
- Anticancer Research : Investigations into similar tetraazatricyclo compounds revealed their ability to induce apoptosis in specific cancer cell lines through caspase activation and mitochondrial dysfunction .
- Anti-inflammatory Research : A study focused on derivatives containing sulfonyl groups demonstrated significant reductions in inflammatory markers in animal models of arthritis .
Data Summary Table
Q & A
Q. What are the common synthetic pathways for preparing this compound and its analogs?
The synthesis typically involves multi-step heterocyclic condensation reactions. A representative approach includes:
- Step 1 : Formation of sulfonamide intermediates via reaction of 3,4-dimethylbenzenesulfonyl chloride with primary amines under basic conditions (pH 9–10) .
- Step 2 : Cyclization reactions using thiourea or thioamide precursors to construct the thiazolidinone or tetraazatricyclic core .
- Step 3 : Functionalization of the N-[(4-methylphenyl)methyl] group via reductive amination or nucleophilic substitution .
Q. Key Table: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Na₂CO₃, RT, 3–4 hrs | 65–78 | |
| 2 | Thiourea, EtOH, reflux | 52–60 | |
| 3 | NaBH₄, MeOH, 0°C | 70–85 |
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- X-ray crystallography : Resolves the fused tetracyclic structure and intramolecular interactions (e.g., N–H⋯π hydrogen bonds). Example: A planar tetracyclic core with an RMSD of 0.07 Å .
- NMR/IR : Confirms sulfonamide (–SO₂–) and amine (–NH–) functional groups. IR peaks at 1320–1340 cm⁻¹ (S=O) and 3350 cm⁻¹ (N–H) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 523.18) .
Q. How is the biological activity of this compound evaluated in academic research?
- Enzyme inhibition assays : Test against targets like α-glucosidase or acetylcholinesterase using spectrophotometric methods (IC₅₀ values reported) .
- Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, S. aureus) .
- Cytotoxicity profiling : MTT assays on mammalian cell lines to assess therapeutic index .
Q. What purification methods are effective for isolating this compound?
Q. How is the compound’s stability assessed under experimental conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (e.g., >200°C) .
- Solution stability : Monitor via NMR in DMSO-d₆ or CDCl₃ over 72 hours .
- Light sensitivity : UV-vis spectroscopy under controlled光照 conditions .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scaled synthesis?
- Quantum chemical calculations : Predict reaction pathways (e.g., transition state energies) using Gaussian09 .
- Machine learning : Train models on historical reaction data (yield, temperature, solvent) to predict optimal conditions .
- Example : DFT studies on sulfonamide formation identified THF as superior to DMF for reducing byproducts .
Q. How are structural data contradictions resolved (e.g., bond angles vs. crystallographic data)?
- Multi-technique validation : Cross-reference X-ray data (e.g., C–C bond lengths: 1.38–1.42 Å ) with DFT-optimized geometries.
- Torsional angle analysis : Discrepancies in N–C–S–O dihedrals are resolved via Hirshfeld surface analysis .
- Error margin reporting : Use R factors (e.g., R = 0.053, wR = 0.181) to quantify crystallographic reliability .
Q. What strategies are employed in structure-activity relationship (SAR) studies?
- Substituent variation : Modify the 4-methylphenyl or sulfonyl groups to assess bioactivity changes .
- Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors using MOE or Schrödinger .
Q. Key Table: SAR of Analogues
| Substituent (R) | α-Glucosidase IC₅₀ (µM) | Acetylcholinesterase IC₅₀ (µM) |
|---|---|---|
| –OCH₃ | 12.3 ± 0.5 | 18.7 ± 1.2 |
| –Cl | 8.9 ± 0.3 | 14.5 ± 0.9 |
| –NO₂ | 23.1 ± 1.1 | 28.4 ± 1.5 |
| Data sourced from |
Q. How are reaction mechanisms validated for novel synthetic routes?
Q. What advanced methods assess stability under extreme conditions (e.g., acidic/basic media)?
- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH at 60°C for 24 hours, followed by LC-MS analysis .
- Solid-state stability : Use dynamic vapor sorption (DVS) to evaluate hygroscopicity .
- Oxidative stress tests : H₂O₂ or radical initiators (e.g., AIBN) to simulate oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
